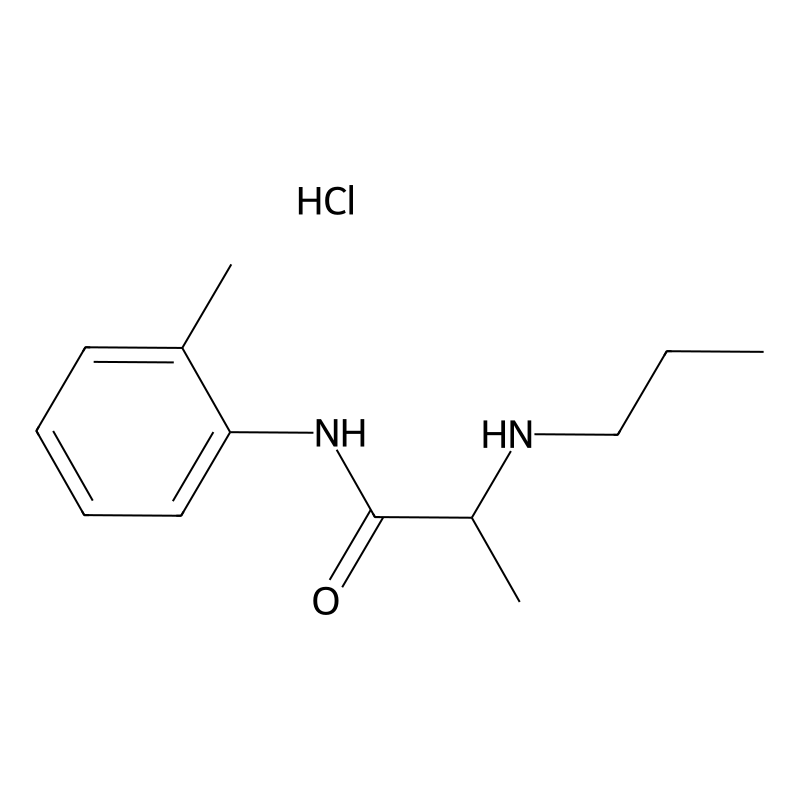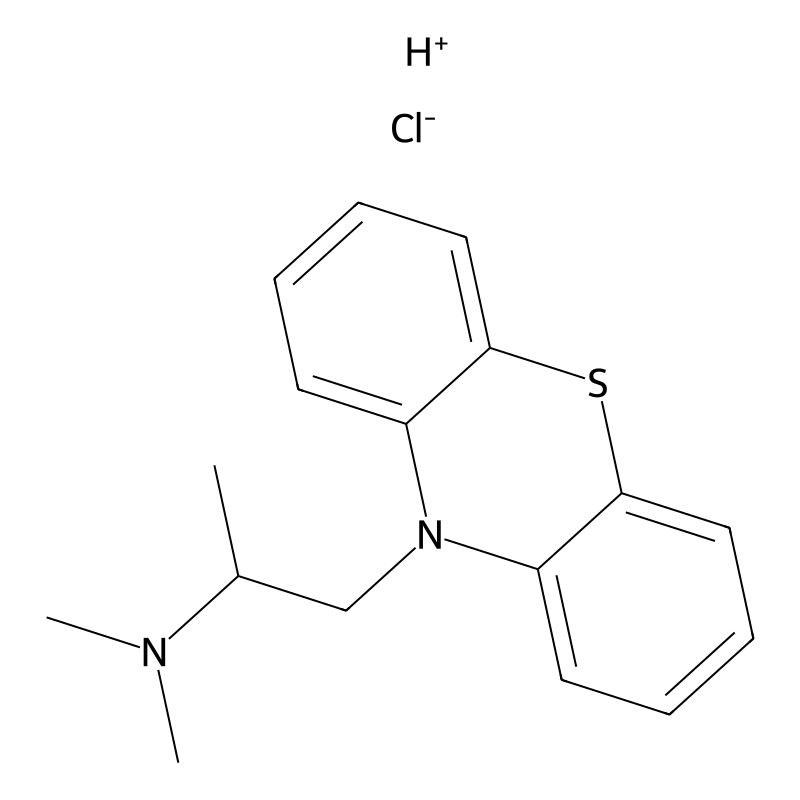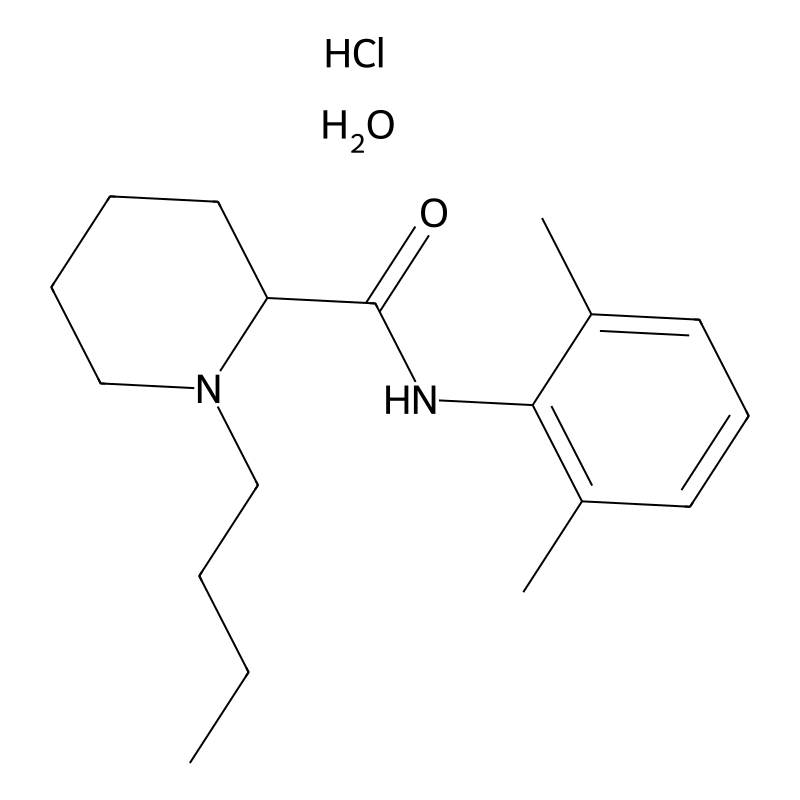Pharmacopeia & Metrological Institutes Standards
CAS No.:1786-81-8
Molecular Formula:C13H21ClN2O
Molecular Weight:256.77 g/mol
Availability:
In Stock
CAS No.:22204-53-1
Molecular Formula:C14H14O3
Molecular Weight:230.26 g/mol
Availability:
In Stock
CAS No.:21829-25-4
Molecular Formula:C17H18N2O6
Molecular Weight:346.3 g/mol
Availability:
In Stock
CAS No.:58-33-3
Molecular Formula:C17H20N2S.ClH
C17H21ClN2S
C17H21ClN2S
Molecular Weight:320.9 g/mol
Availability:
In Stock
CAS No.:10040-45-6
Molecular Formula:C18H15NNaO8S2
Molecular Weight:460.4 g/mol
Availability:
In Stock
CAS No.:73360-54-0
Molecular Formula:C18H31ClN2O2
Molecular Weight:342.9 g/mol
Availability:
In Stock





